molecular formula C12H11ClN2OS B2842611 5-imino-10H-5lambda6-phenothiazin-5-one hydrochloride CAS No. 2137936-69-5

5-imino-10H-5lambda6-phenothiazin-5-one hydrochloride

Cat. No.: B2842611
CAS No.: 2137936-69-5
M. Wt: 266.74
InChI Key: GBLVGNNGAUFOSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-10H-5lambda6-phenothiazin-5-one hydrochloride typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-imino-10H-5lambda6-phenothiazin-5-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-imino-10H-5lambda6-phenothiazin-5-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-imino-10H-5lambda6-phenothiazin-5-one hydrochloride involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-imino-10H-5lambda6-phenothiazin-5-one hydrochloride is unique due to its specific imino and sulfoxide functional groups, which confer distinct chemical reactivity and biological activity compared to other phenothiazine derivatives .

Properties

IUPAC Name

5-imino-10H-phenothiazine 5-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS.ClH/c13-16(15)11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)16;/h1-8,13-14H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLVGNNGAUFOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=N)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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